molecular formula C7H10N2O B2400834 6-(Dimethylamino)pyridin-3-OL CAS No. 330473-71-7

6-(Dimethylamino)pyridin-3-OL

Cat. No.: B2400834
CAS No.: 330473-71-7
M. Wt: 138.17
InChI Key: FEKGPMCJEOPIRR-UHFFFAOYSA-N
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Description

6-(Dimethylamino)pyridin-3-OL is a chemical compound with the molecular formula C7H10N2O. It is a derivative of pyridine, characterized by the presence of a dimethylamino group at the 6th position and a hydroxyl group at the 3rd position on the pyridine ring.

Scientific Research Applications

6-(Dimethylamino)pyridin-3-OL has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for a similar compound, 4-Dimethylaminopyridine, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It also causes skin and eye irritation . Similar precautions should be taken when handling “6-(Dimethylamino)pyridin-3-OL”.

Mechanism of Action

Target of Action

The primary target of 6-(Dimethylamino)pyridin-3-OL is the Ataxia Telangiectasia Mutated (ATM) Kinase . ATM Kinase plays a crucial role in the DNA damage response pathway, which is activated in response to DNA double-strand breaks. The kinase is involved in cell cycle control and apoptosis, making it a significant target in cancer research .

Mode of Action

It’s known that inhibitors of atm kinase, like this compound, prevent the kinase from performing its role in the dna damage response pathway . This inhibition can lead to an accumulation of DNA damage in cancer cells, potentially leading to cell death and a reduction in tumor growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA damage response pathway . By inhibiting ATM Kinase, the compound disrupts this pathway, potentially leading to an accumulation of DNA damage in cells .

Pharmacokinetics

It’s known that the compound is being developed with a focus on increasing both atm potency and predicted human pharmacokinetic half-life . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability and effectiveness as a therapeutic agent .

Result of Action

The inhibition of ATM Kinase by this compound can lead to an accumulation of DNA damage in cells . This can potentially lead to cell death and a reduction in tumor growth, making the compound a potential candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)pyridin-3-OL can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method typically uses a palladium catalyst to couple a brominated pyridine derivative with a dimethylamino-substituted boronic acid . The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in a solvent like ethanol or water.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve more efficient and cost-effective methods. One such method includes the direct treatment of pyridine derivatives with dimethylamine under controlled conditions. This process can be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)pyridin-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine (DMAP): A derivative of pyridine with a dimethylamino group at the 4th position.

    Pyridin-2-OL: A pyridine derivative with a hydroxyl group at the 2nd position.

    Pyridin-4-OL: Similar to pyridin-2-OL but with the hydroxyl group at the 4th position.

Uniqueness

6-(Dimethylamino)pyridin-3-OL is unique due to the specific positioning of the dimethylamino and hydroxyl groups on the pyridine ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

6-(dimethylamino)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-9(2)7-4-3-6(10)5-8-7/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKGPMCJEOPIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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